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Introduction
Deuterium sulfide (D₂S), the deuterated isotopologue of hydrogen sulfide (H₂S), is a

compound of significant interest in various scientific fields, from astrophysics to materials

science. Its thermodynamic properties, particularly in the solid state, are crucial for

understanding intermolecular forces, isotopic effects, and phase behavior at low temperatures.

Isotopic substitution with deuterium alters vibrational modes and bond energies, leading to

measurable differences in thermodynamic quantities compared to its protium counterpart. This

technical guide provides a comprehensive overview of the known thermodynamic properties of

solid deuterium sulfide, focusing on its phase transitions, crystal structures, and the

experimental methods used for their determination. While a complete dataset for all

thermodynamic quantities of solid D₂S is not extensively available in the public domain, this

guide synthesizes the established data and provides context by comparison with hydrogen

sulfide.

Phase Transitions and Crystal Structures of Solid
Deuterium Sulfide
Solid deuterium sulfide is known to exist in three distinct polymorphic phases at ambient

pressure, identified through powder neutron diffraction studies. The transition between these

phases is a function of temperature, with each phase possessing a unique crystal structure.
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Phase Transition Temperatures

Solid D₂S undergoes two primary phase transitions at temperatures higher than those of H₂S, a

direct consequence of the isotope effect.[1]

Phase III to Phase II: A discontinuous transition occurs at 107.8 K.[1]

Phase II to Phase I: A lambda transition completes at approximately 132.9 K.[1]

The lowest temperature phase (Phase III) is optically anisotropic, while the two higher

temperature solid phases (II and I) are isotropic.[1]
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Data Presentation: Thermodynamic and Physical
Properties
Quantitative thermodynamic data for solid D₂S, such as heat capacity and enthalpy as a

function of temperature, are sparse in the literature. The tables below summarize the known

structural and phase transition data for D₂S, with comparative values for H₂S where available.

Table 1: Crystal Structure Data for Solid D₂S Phases
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Property Phase III Phase II Phase I

Crystal System Orthorhombic Cubic Cubic

Space Group Pbcm Pa3 Fm3m

Temperature 1.5 K 120 K 160 K

Lattice Constant a (Å) 4.0760 5.7647 5.8486

Lattice Constant b (Å) 13.3801 - -

| Lattice Constant c (Å)| 6.7215 | - | - |

Data sourced from powder neutron diffraction studies.

Table 2: Phase Transition and Thermodynamic Data for D₂S and H₂S

Property Deuterium Sulfide (D₂S) Hydrogen Sulfide (H₂S)

Molecular Weight ( g/mol ) 36.09 34.08

Melting Point 188.15 K (-85°C)[1] 187.65 K (-85.5°C)[2]

Boiling Point 213.15 K (-60°C)[1] 213.6 K (-59.55°C)[2]

Solid Phase Transition III → II 107.8 K[1] 103.5 K[1]

Solid Phase Transition II → I ~132.9 K[1] 126.2 K[1]

Heat of Fusion (kJ/kg) Data not available 69.73[3]

Standard Enthalpy of

Formation (gas, kJ/mol)
Data not available -20.27[4]

| Specific Heat Capacity (gas, Cₚ, J/K·g) | Data not available | 1.015[5] |

Note: Comprehensive data for the heat capacity, enthalpy, and entropy of solid D₂S as a

function of temperature are not readily available in the surveyed literature. The data for H₂S is

provided for comparative purposes.
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Experimental Protocols
The determination of thermodynamic properties for substances like deuterium sulfide, which

are gaseous at standard conditions, requires specialized low-temperature experimental

techniques.

1. Low-Temperature Calorimetry

This method is used to measure heat capacity (Cₚ), and the enthalpies of phase transitions

(e.g., fusion).

Sample Preparation: High-purity D₂S gas is synthesized, typically by the hydrolysis of

aluminum sulfide with deuterium oxide (D₂O). The gas is then purified through cryogenic

distillation to remove any impurities.

Apparatus: A low-temperature adiabatic calorimeter is employed. The sample is condensed

and solidified in a sample vessel within the calorimeter, which is surrounded by adiabatic

shields and a vacuum jacket to minimize heat exchange with the surroundings.

Procedure:

A known quantity of D₂S gas is admitted into the pre-cooled sample vessel and

condensed.

The sample is cooled to the lowest starting temperature (e.g., near liquid helium

temperature).

A precisely measured amount of electrical energy (heat) is supplied to the sample, and the

resulting temperature increase (ΔT) is recorded.

The heat capacity is calculated using the formula Cₚ = (Energy Input) / (moles × ΔT).

This process is repeated in a stepwise manner across the desired temperature range.

At a phase transition, the added energy will not cause a temperature change until the

transition is complete. The total energy required for this isothermal process gives the

enthalpy of the transition.
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Data Analysis: The collected heat capacity data is plotted against temperature.

Thermodynamic functions such as enthalpy and entropy can be derived by integrating the

heat capacity data:

Enthalpy Change: ΔH = ∫ Cₚ dT

Entropy Change: ΔS = ∫ (Cₚ/T) dT

2. Powder Neutron Diffraction

This technique is essential for determining the crystal structures of the different solid phases of

D₂S. Deuterium is used instead of hydrogen because it has a much larger coherent neutron

scattering cross-section and a much smaller incoherent cross-section, which results in

significantly better diffraction patterns with lower background noise.

Sample Preparation: Deuterated D₂S gas is required. The gas is condensed and frozen

inside a cryostat that allows for temperature control.

Apparatus: A high-resolution powder diffractometer at a neutron source is used. The cryostat

containing the solid D₂S sample is placed in the neutron beam.

Procedure:

The sample is cooled or heated to a target temperature corresponding to a specific solid

phase.

A monochromatic neutron beam is directed at the sample.

The scattered neutrons are detected at various angles (2θ) to produce a diffraction

pattern.

Diffraction patterns are collected at various temperatures to observe changes in the crystal

structure, indicating a phase transition.

Data Analysis: The positions and intensities of the diffraction peaks are analyzed using

Rietveld refinement methods. This analysis yields the crystal system, space group, and
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lattice parameters, as well as the positions of the deuterium and sulfur atoms within the unit

cell for each solid phase.
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Conclusion
The thermodynamic properties of solid deuterium sulfide are characterized by three distinct

crystalline phases, with transitions occurring at 107.8 K and ~132.9 K. The study of these

phases has been primarily accomplished through powder neutron diffraction, which has

provided detailed structural information. However, there is a noticeable lack of comprehensive

calorimetric data in the scientific literature, which would be necessary to fully define the heat

capacity, enthalpy, and entropy of solid D₂S across its temperature range. The isotopic

differences between D₂S and H₂S manifest in elevated phase transition temperatures for the

deuterated species. Further experimental investigation using low-temperature calorimetry
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would be invaluable to complete the thermodynamic profile of this fundamental compound,

providing deeper insights for researchers in materials science and related disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Deuterium sulfide (13536-94-2) for sale [vulcanchem.com]

2. webqc.org [webqc.org]

3. encyclopedia.airliquide.com [encyclopedia.airliquide.com]

4. atct.anl.gov [atct.anl.gov]

5. Table of specific heat capacities - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Thermodynamic Properties of Solid Deuterium Sulfide:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085110#thermodynamic-properties-of-solid-
deuterium-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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